molecular formula C9H13N5O2 B3840162 2,6-Dimethylpyridine-3,5-dicarbohydrazide CAS No. 15420-54-9

2,6-Dimethylpyridine-3,5-dicarbohydrazide

Cat. No.: B3840162
CAS No.: 15420-54-9
M. Wt: 223.23 g/mol
InChI Key: SDFQZXJRHYVPLF-UHFFFAOYSA-N
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Description

2,6-Dimethylpyridine-3,5-dicarbohydrazide is an organic compound with the molecular formula C9H13N5O2. It is a derivative of pyridine, featuring two methyl groups at the 2 and 6 positions and carbohydrazide groups at the 3 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethylpyridine-3,5-dicarbohydrazide can be synthesized through the oxidation of 4-substituted Hantzsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet SiO2 as oxidizing agents . The reaction typically involves the following steps:

    Oxidation: The starting material, 4-substituted Hantzsch dihydropyridine, is oxidized using methanesulfonic acid and sodium nitrite.

    Formation of Intermediate: The intermediate product, diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, is formed.

    Hydrazide Formation: The intermediate is then treated with hydrazine hydrate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Mechanism of Action

The mechanism of action of 2,6-dimethylpyridine-3,5-dicarbohydrazide is not well-documented. its derivatives, such as hydrazones and pyrazoles, are known to exert their effects through various molecular targets and pathways. For example, pyrazoles are known to inhibit enzymes and modulate receptor activity, leading to their biological effects .

Comparison with Similar Compounds

2,6-Dimethylpyridine-3,5-dicarbohydrazide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,6-dimethylpyridine-3,5-dicarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O2/c1-4-6(8(15)13-10)3-7(5(2)12-4)9(16)14-11/h3H,10-11H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFQZXJRHYVPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)C)C(=O)NN)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325355
Record name 2,6-dimethylpyridine-3,5-dicarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15420-54-9
Record name NSC409782
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409782
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-dimethylpyridine-3,5-dicarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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